molecular formula C11H22N2O2 B3067628 tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate CAS No. 1298101-47-9

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Cat. No.: B3067628
CAS No.: 1298101-47-9
M. Wt: 214.30
InChI Key: OBSACSBMTRJNPH-BDAKNGLRSA-N
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Description

“tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate” is a chemical compound with the molecular formula C10H20N2O2 . It is a derivative of carbamic acid, with a tert-butyl group, an amino group, and a cyclohexyl group attached .


Molecular Structure Analysis

The molecule contains a total of 39 bonds, including 17 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, and 1 (thio-) carbamate (aliphatic) .


Physical and Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 320.8±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has a molar refractivity of 53.3±0.4 cm3, a polar surface area of 59 Å2, and a molar volume of 185.6±5.0 cm3 .

Scientific Research Applications

Stereochemistry and Synthesis of Factor Xa Inhibitors

  • An efficient stereoselective synthesis method was developed for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple 3-cyclohexene-1-carboxylic acid. This synthesis is significant for the creation of Factor Xa inhibitors, which are important in the field of medicinal chemistry (Wang, Ma, Reddy & Hu, 2017).

Enantioselective Synthesis of Carbocyclic Analogues

  • The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is crucial for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure demonstrates its relevance in synthetic chemistry (Ober, Marsch, Harms & Carell, 2004).

Characterization in Pharmaceutical Analysis

  • A novel method was established for characterizing tert-butyl ((1S, 3R)-3- acetylcyclopentyl) Carbamate and tert-butyl (1S, 3R)-3-hydroxycyclopentyl) Carbamate impurities in Bictegravir sodium, an active pharmaceutical ingredient. This highlights its importance in ensuring the purity and safety of pharmaceuticals (Puppala, Subbaiah & Maheswaramma, 2022).

Metalation and Alkylation Research

  • Research on tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes explored their ability to undergo metalation and alkylation between nitrogen and silicon. This study contributes to our understanding of organic synthesis and functional group transformations (Sieburth, Somers & O'hare, 1996).

Novel Synthesis Methods

  • Other studies have focused on developing novel synthesis methods for tert-butyl carbamates and their derivatives. These include methods for Boc-protected amines via one-pot Curtius rearrangement (Lebel & Leogane, 2005), and synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate as an intermediate in biologically active compounds (Zhao, Guo, Lan & Xu, 2017).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P338+P351) .

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSACSBMTRJNPH-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849616-22-4
Record name rac-tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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